molecular formula C8H10Cl3N B599880 1-(2,6-Dichlorophenyl)ethanamine hydrochloride CAS No. 172699-35-3

1-(2,6-Dichlorophenyl)ethanamine hydrochloride

Cat. No.: B599880
CAS No.: 172699-35-3
M. Wt: 226.525
InChI Key: QBWKCUFYMDZATP-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorophenyl)ethanamine hydrochloride is a chemical compound with the molecular formula C8H10Cl3N. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of two chlorine atoms attached to a phenyl ring and an ethanamine group, making it a versatile molecule for different chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dichlorophenyl)ethanamine hydrochloride typically involves the reaction of 2,6-dichlorobenzaldehyde with nitromethane to form 2,6-dichlorophenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield 1-(2,6-Dichlorophenyl)ethanamine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dichlorophenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: 2,6-Dichlorobenzaldehyde, 2,6-Dichlorobenzoic acid.

    Reduction: 1-(2,6-Dichlorophenyl)ethanol, 1-(2,6-Dichlorophenyl)ethylamine.

    Substitution: 2,6-Dimethoxyphenyl ethanamine.

Scientific Research Applications

1-(2,6-Dichlorophenyl)ethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to certain neurotransmitters.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2,6-Dichlorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, the compound can mimic or block the action of endogenous ligands, affecting signal transduction pathways .

Comparison with Similar Compounds

  • 1-(2,4-Dichlorophenyl)ethanamine hydrochloride
  • 1-(3,4-Dichlorophenyl)ethanamine hydrochloride
  • 1-(2,6-Dichlorophenyl)ethylamine hydrochloride

Comparison: 1-(2,6-Dichlorophenyl)ethanamine hydrochloride is unique due to the specific positioning of chlorine atoms on the phenyl ring, which influences its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable molecule for specific applications in research and industry .

Properties

IUPAC Name

1-(2,6-dichlorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N.ClH/c1-5(11)8-6(9)3-2-4-7(8)10;/h2-5H,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBWKCUFYMDZATP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=C1Cl)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40725487
Record name 1-(2,6-Dichlorophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172699-35-3
Record name 1-(2,6-Dichlorophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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